Dibromomethane
Overview
Description
It is a colorless to yellow liquid that is slightly soluble in water but highly soluble in organic solvents . Dibromomethane is naturally produced by marine algae and is released into the oceans . It has various applications in organic synthesis and industrial processes.
Mechanism of Action
Target of Action
Dibromomethane, also known as methylene bromide or methylene dibromide, is a halomethane with the formula CH2Br2 . It primarily targets organic compounds, particularly those containing carbon-carbon double bonds . It is used in organic synthesis as a solvent, gauge fluid, and often as a 1H-NMR internal standard . It conveniently converts polyols (such as catechols) to their methylenedioxy derivatives, and bromomethylenates enolates .
Mode of Action
This compound’s mode of action is primarily through the process of bromination . This involves a chain reaction where for every reactive species you start off with, a new one is generated at the end . This keeps the process going and is known as free radical substitution or a free radical chain reaction . The reaction between methane and bromine happens in the presence of ultraviolet light .
Biochemical Pathways
It is known that this compound is used in the production of other industrial chemicals . It is also used to convert polyols to their methylenedioxy derivatives, and bromomethylenates enolates .
Pharmacokinetics
It is known that this compound can be absorbed into the body following inhalation, ingestion, or prolonged skin exposure . This can cause various health effects, including dizziness, drowsiness, headache, and heart, kidney, and liver problems .
Result of Action
Inhalation of this compound can cause anesthetic effects, nausea, and drunkenness . Contact with skin and eyes can cause skin irritation . Prolonged skin contact can cause chemical burns . In severe cases, an accumulation of fluid in the lungs may occur .
Action Environment
This compound is slightly soluble in water but very soluble in organic solvents . It is a colorless liquid that is denser than water . It is released into the environment during its production and use . The general public may be exposed to very low levels of this compound as a contaminant in air or drinking water . Exposure to this compound is more likely to occur in an occupational setting .
Biochemical Analysis
. . .
Biochemical Properties
Dibromomethane plays a significant role in biochemical reactions. It conveniently converts polyols (such as catechols) to their methylenedioxy derivatives, and bromomethylenates enolates . It is a much cheaper precursor to a Simmons-Smith-type reagent than diiodomethane .
Cellular Effects
It has been found to show dose-dependent mutagenic responses in certain assays .
Molecular Mechanism
It is known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromomethane can be synthesized through several methods:
From Dichloromethane: Commercially, this compound is prepared from dichloromethane via bromochloromethane. The reaction involves the use of bromine and aluminum as a catalyst: [ 6 \text{CH}_2\text{Cl}_2 + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{BrCl} + 2 \text{AlCl}_3 ] The bromochloromethane product can further react to form this compound: [ 6 \text{CH}_2\text{BrCl} + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{Br}_2 + 2 \text{AlCl}_3 ]
From Bromoform: In the laboratory, this compound can be synthesized from bromoform using sodium arsenite and sodium hydroxide: [ \text{CHBr}_3 + \text{Na}_3\text{AsO}_3 + \text{NaOH} \rightarrow \text{CH}_2\text{Br}_2 + \text{Na}_3\text{AsO}_4 + \text{NaBr} ]
From Diiodomethane: Another method involves the reaction of diiodomethane with bromine
Industrial Production Methods: The industrial production of this compound primarily follows the dichloromethane route due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Dibromomethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: this compound can be oxidized to form dibromoacetic acid and other brominated compounds.
Reduction Reactions: It can be reduced to form methane and hydrogen bromide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed
Major Products:
Substitution: Products include various substituted methanes.
Oxidation: Products include dibromoacetic acid.
Scientific Research Applications
Dibromomethane has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: this compound is studied for its role as a marine metabolite produced by algae.
Medicine: It is used in the synthesis of various pharmaceutical intermediates.
Industry: this compound is employed as a gauge fluid and in the preparation of reaction intermediates such as α-substituted acroleins and α-methylene esters
Comparison with Similar Compounds
- Bromoform (CHBr₃)
- Tetrabromomethane (CBr₄)
- 1,1-Dibromoethane (C₂H₄Br₂)
- 1,2-Dibromoethane (C₂H₄Br₂)
Comparison:
- Bromoform: Contains three bromine atoms and is used in similar applications but has different reactivity and physical properties.
- Tetrabromomethane: Contains four bromine atoms and is used as a flame retardant.
- 1,1-Dibromoethane and 1,2-Dibromoethane: Both contain two bromine atoms but differ in their structural arrangement, leading to different chemical behaviors .
Dibromomethane is unique due to its specific reactivity and applications in organic synthesis, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
dibromomethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Br2/c2-1-3/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBFPHVGVWTDIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Br2 | |
Record name | DIBROMOMETHANE | |
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Record name | DIBROMOMETHANE | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021557 | |
Record name | Dibromomethane | |
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Molecular Weight |
173.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibromomethane appears as a colorless liquid with a pleasant odor. Insoluble in water and denser than water. May be toxic by ingestion. Used as a solvent and as a motor fuel., Liquid, Colorless liquid with a sweet, pleasant odor; [CHRIS] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID. | |
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Boiling Point |
206.6 °F at 760 mmHg (USCG, 1999), 97 °C | |
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Solubility |
11.70 g/1000 g water @ 15 °C; 11.93 g/1000 g water @ 30 °C, Miscible with chloroform, alcohol, ether, acetone, > 10% in acetone, > 10% in ether, For more Solubility (Complete) data for DIBROMOMETHANE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 15 °C: 1.2 (moderate) | |
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Density |
2.497 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.4969 g/cc @ 20 °C, Relative density (water = 1): 2.5 | |
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Vapor Density |
6.05 (Air= 1), Relative vapor density (air = 1): 6.0 | |
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Vapor Pressure |
87.89 mmHg (USCG, 1999), 44.4 [mmHg], Vapor pressure: 40 mm Hg @ 23.3 °C, 44.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 4.7 | |
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Color/Form |
Clear, colorless liquid | |
CAS No. |
74-95-3, 4371-77-1 | |
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Melting Point |
-62.5 °F (USCG, 1999), -52.5 °C, -52.7 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.